molecular formula C9H6F3N B010600 5-(Trifluoromethyl)indole CAS No. 100846-24-0

5-(Trifluoromethyl)indole

Cat. No. B010600
M. Wt: 185.15 g/mol
InChI Key: LCFDJWUYKUPBJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of 5-(Trifluoromethyl)indole derivatives has been explored through various methods, including palladium-catalyzed coupling/annulation methods involving functionalized alkynes and 2-iodo-4-trifluoromethylaniline. This approach offers a short and convenient route to 5-trifluoromethyltryptamine and 5-trifluoromethyltryptophole, highlighting the efficiency of modern synthetic techniques in producing fluorinated indole derivatives (Parmentier, Poissonnet, & Goldstein, 2002). Another method involves the synthesis of 5- and 6-trifluoromethyldiazirinyl indoles from corresponding bromoindole derivatives, which act as precursors for various bioactive metabolites (Murai et al., 2012).

Molecular Structure Analysis

The molecular structure of 5-(Trifluoromethyl)indole derivatives exhibits a nearly planar indole heterocycle. Studies involving crystal structures and molecular interactions of such compounds reveal significant insights into their geometry and interactions. For example, the dihedral angle between the pyrrole and the adjacent phenyl ring in some derivatives is noted to be minimal, indicating a high degree of planarity which can influence their chemical behavior (Kaynak, Özbey, & Karalı, 2013).

Chemical Reactions and Properties

5-(Trifluoromethyl)indole and its derivatives participate in various chemical reactions, underlining their versatility. For instance, these compounds can undergo nucleophilic 5-endo-trig cyclization, illustrating a method for the synthesis of fluorinated indoles and other heterocycles. This reaction demonstrates the compound's reactivity towards nucleophilic nitrogen, oxygen, sulfur, or carbon atoms, enabling the construction of diverse chemical structures (Ichikawa et al., 2008).

Scientific Research Applications

1. Metal-free oxidative trifluoromethylation of indoles

  • Summary of Application: This research presents an efficient method of synthesizing 2-trifluoromethylindoles from indoles with easy-to-handle, cheap and low-toxic CF3SO2Na under metal-free conditions . This method selectively introduces trifluoromethyl to indoles on the C2 position .
  • Methods of Application: The method involves the use of CF3SO2Na, a cheap and low-toxic compound, under metal-free conditions . The process selectively introduces trifluoromethyl to indoles on the C2 position .
  • Results or Outcomes: The desired product can be obtained in 0.7 g yield . A radical intermediate may be involved in this transformation .

2. 3-Naphthylindole construction

  • Summary of Application: This application involves the construction of 3-Naphthylindole by rhodium (II)-catalyzed regioselective direct arylation of indoles with 1-diazonaphthalen-2- (1H)-ones .
  • Methods of Application: The method involves the treatment of 5- (trifluoromethyl)indole (1k) or 6- (trifluoromethyl)indole (1l) with 2a .
  • Results or Outcomes: The desired products 3k and 3l were obtained with an 86% yield .

3. Preparation of 5-HT6 receptor ligands

  • Summary of Application: 5-(Trifluoromethyl)indole is used as a reactant for the preparation of 5-HT6 receptor ligands .
  • Methods of Application: The specific methods of application are not provided in the source .
  • Results or Outcomes: The specific results or outcomes are not provided in the source .

4. Preparation of Tryptophan Dioxygenase Inhibitors

  • Summary of Application: 5-(Trifluoromethyl)indole is used as a reactant for the preparation of tryptophan dioxygenase inhibitors . These inhibitors can be potential anticancer immunomodulators .
  • Methods of Application: The specific methods of application are not provided in the source .
  • Results or Outcomes: The specific results or outcomes are not provided in the source .

5. Preparation of Antitumor Agents

  • Summary of Application: 5-(Trifluoromethyl)indole is used as a reactant for the preparation of antitumor agents .
  • Methods of Application: The specific methods of application are not provided in the source .
  • Results or Outcomes: The specific results or outcomes are not provided in the source .

6. Preparation of Antibacterial Agents

  • Summary of Application: 5-(Trifluoromethyl)indole is used as a reactant for the preparation of antibacterial agents .
  • Methods of Application: The specific methods of application are not provided in the source .
  • Results or Outcomes: The specific results or outcomes are not provided in the source .

7. Preparation of Pyridyl-ethenyl-indoles

  • Summary of Application: 5-(Trifluoromethyl)indole is used as a reactant for the preparation of pyridyl-ethenyl-indoles . These compounds can be potential anticancer immunomodulators .
  • Methods of Application: The specific methods of application are not provided in the source .
  • Results or Outcomes: The specific results or outcomes are not provided in the source .

8. Preparation of Antifungal Agents

  • Summary of Application: 5-(Trifluoromethyl)indole is used as a reactant for the preparation of antifungal agents .
  • Methods of Application: The specific methods of application are not provided in the source .
  • Results or Outcomes: The specific results or outcomes are not provided in the source .

9. Preparation of Antiviral Agents

  • Summary of Application: 5-(Trifluoromethyl)indole is used as a reactant for the preparation of antiviral agents .
  • Methods of Application: The specific methods of application are not provided in the source .
  • Results or Outcomes: The specific results or outcomes are not provided in the source .

properties

IUPAC Name

5-(trifluoromethyl)-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3N/c10-9(11,12)7-1-2-8-6(5-7)3-4-13-8/h1-5,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCFDJWUYKUPBJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN2)C=C1C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30376720
Record name 5-(TRIFLUOROMETHYL)INDOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30376720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Trifluoromethyl)indole

CAS RN

100846-24-0
Record name 5-(TRIFLUOROMETHYL)INDOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30376720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(trifluoromethyl)-1H-indole
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Synthesis routes and methods I

Procedure details

(2-Nitro-5-trifluoromethylphenyl)acetonitrile (D4, 1.9 g, 0.0088 mole) in 90% EtOH/H2O (25 ml) and glacial acetic acid (0.25 ml) was hydrogenated at 50 psi in the presence of 10% Pd/C (1 g) at room temperature for 2 hours. After filtration of the catalyst through kieselguhr, the solvent was removed in vacuo. The residue was basified with saturated aqueous potassium carbonate solution, extracted into DCM, dried (Na2SO4) and evaporated in vacuo. The residue was chromatographed on silica gel eluting with 30% ethyl acetate/60-80° petroleum ether to afford the title compound (1.0 g, 65%) as an off white solid.
Name
(2-Nitro-5-trifluoromethylphenyl)acetonitrile
Quantity
1.9 g
Type
reactant
Reaction Step One
Name
EtOH H2O
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0.25 mL
Type
solvent
Reaction Step One
Name
Quantity
1 g
Type
catalyst
Reaction Step One
Yield
65%

Synthesis routes and methods II

Procedure details

To a solution of 4 (6.75 g, 31.38 mmol) in dry THF (200 mL) at 0° C. under nitrogen atmosphere BH3.THF solution (82 mL, 1 M in THF) was added dropwise. The mixture was allowed to warm to room temperature and stirred for 1 h. The reaction was quenched with 6N ice-cold aq. HCl (30 mL), made alkaline (pH 7-8) with 2 N NaOH, saturated with NaCl, extracted with EtOAc, the extracts were dried (MgSO4), concentrated. Purification by chromatoghraphy on silica gel using CH2Cl2 as eluent afforded (3.95 g, 68% yield) as an off white solid. 1H NMR (300 MHz, MeOH-d4): δ 7.87 (m, 1H), 7.51 (dd, 8.5, 0.8 Hz, 1H), 7.47 (d, 8.5 Hz, 1H), 7.37 (d, 3.2 Hz, 1H), 7.34 (dd, 8.5, 1.6 Hz, 1H), 6.57 (dd, 3.2, 0.8 Hz, 1H). MS m/z: 184 (M−1).
Name
Quantity
6.75 g
Type
reactant
Reaction Step One
Quantity
82 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

Combine moist Raney nickel (330 g), 2-methylthio-5-trifluoromethyl-1H-indole (33.8 g, 146.2 mmol) and absolute ethanol (850 ml) and stir. After 1.5 hours, filter the mixture through celite and wash the celite with ethanol (500 ml). Evaporate the filtrate to dryness, add toluene (20 ml) and evaporate and dry to give 5-trifluoromethylindole: mp=55–60° C.
Name
2-methylthio-5-trifluoromethyl-1H-indole
Quantity
33.8 g
Type
reactant
Reaction Step One
Quantity
330 g
Type
catalyst
Reaction Step One
Quantity
850 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

A mixture of 4-Nitrobenzotrifluoride (25.0 g, 131 mmol) and 4-chlorophenoxyacetonitrile (24.1 g, 144 mmol) in dry DMF (200 mL) was added dropwise over 1 h to a stirred solution of potassium tert-butoxide (32.3 g, 288 mmol) in dry DMF (200 mL) at −10° C. After complete addition the resulting purple solution was maintained at −10° C. for 3 h then poured into a mixture of ice water (200 mL) and 5 N aqueous HCl (200 mL). The resulting mixture was extracted with dichloromethane (3×300 mL). The combined extracts were washed with 10% aqueous NaOH, 5 N HCl, brine, dried over sodium sulfate, and concentrated in vacuo to give the crude (2-nitro-5-trifluoromethylphenyl) acetonitrile. The crude (2-nitro-5-trifluoromethylphenyl) acetonitrile (24.6 g, 107 mmol) was dissolved in 9:1 EtOH:H2O (300 mL) and glacial acetic acid (3.0 mL). This mixture was hydrogenated over 10% Pd/C (10.0 g) at 50 psi for 16 h at room temperature. The reaction was filtered through celite and evaporated in vacuo. The residue was partitioned between saturated aqueous sodium carbonate and dichloromethane (2×200 mL) and the combined organic extract was dried over sodium sulfate, filtered, and concentrated in vacuo. The crude material was purified by silica gel column chromatography (hexanes/ethyl acetate, 20:1, 9:1, 5:1) to afford 12.9 g (65% yield) of 5-trifluoromethyl-1H-indole as a yellow solid: 1H NMR (400 MHz, CDCl3) 8.34, (1H, br s), 7.95 (1H, s), 7.45 (2H, m), 7.32 (1H, m), 6.65 (1H, m); MS m/e 184 (M−H)−. Anal calcd. for C9H6F3N.0.15 H2O: C, 57.55; H, 3.38; N, 7.46. Found: C, 57.25; H, 2.98; N, 7.29.
Name
(2-nitro-5-trifluoromethylphenyl) acetonitrile
Quantity
24.6 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
reactant
Reaction Step Three
Name
Quantity
10 g
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
36
Citations
M Schlosser - Angewandte Chemie International Edition, 2006 - Wiley Online Library
Fluorine remains an insiders' tip in the life sciences as it enables the fine‐tuning of biological properties. However, the synthesis of fluorine‐substituted target compounds is not always …
Number of citations: 607 onlinelibrary.wiley.com
JC Palandri - 2015 - etheses.bham.ac.uk
The 5-Ht\(_3\)\(_A\) receptor is a cys-loop ligand gated ion channel re-emerging as an attractive target in irritable bowel syndrome (IBS), which currently affects 5-10% of the global …
Number of citations: 2 etheses.bham.ac.uk
M Pettersson, DS Johnson, JM Humphrey… - Bioorganic & medicinal …, 2015 - Elsevier
… GSM 29 was synthesized starting from the known 5-trifluoromethyl indole 31 (Scheme 3). Friedel–Crafts acylation with acetic anhydride in the presence of indium(III) chloride followed …
Number of citations: 24 www.sciencedirect.com
LV Politanskaya, IP Chuikov, VD Shteingarts - Tetrahedron, 2013 - Elsevier
A two-step sequence consisting of a Sonogashira coupling of polyfluorinated 2-iodoanilines with terminal alkynes, followed by a KOH promoted cyclization of the 2-alkynylanilines thus …
Number of citations: 23 www.sciencedirect.com
ZH Yang, HR Tan, JN Zhu, J Zheng… - Advanced Synthesis & …, 2018 - Wiley Online Library
An efficient silver‐catalyzed intermolecular carbon‐phosphorus difunctionalization of maleimides with indoles/pyrroles and organophosphorus compounds including dialkyl phosphites …
Number of citations: 22 onlinelibrary.wiley.com
ER Baral, YR Lee, SH Kim - Advanced Synthesis & Catalysis, 2015 - Wiley Online Library
The regioselective direct 3‐arylation of indoles with 1‐diazonaphthalen‐2‐(1H)‐ones was developed by means of a rhodium(II) pivalate‐catalyzed cross‐coupling reaction. This …
Number of citations: 43 onlinelibrary.wiley.com
CJ Roxburgh, PG Sammes, A Abdullah - Dyes and Pigments, 2009 - Elsevier
… , reverting back to the original state (concentration) on photoirradiation with visible light; Lastly, and most importantly, compound 3 (see Graph 3), possessing a 5-trifluoromethyl indole …
Number of citations: 19 www.sciencedirect.com
CJ Roxburgh, PG Sammes, A Abdullah - Dyes and Pigments, 2009 - Elsevier
… 2-Methyl-3′-spirocyclohexyl-5′-trifluoromethyl-indole (0.50 g, 1.86 mmol) was dissolved in diethylether (15 cm 3 ) and hexane (10 cm 3 ). Methyltrifluoromethane sulphonate (0.32 g, …
Number of citations: 14 www.sciencedirect.com
IS Kondratov, NA Tolmachova… - European Journal of …, 2015 - Wiley Online Library
Diels–Alder reactions of ethyl 3‐benzamido‐2‐oxo‐6‐(trifluoromethyl)‐2H‐pyran‐5‐carboxylate (1a) with electronically different dienophiles, including cyclic enol ethers, cycloalkenes, …
G Mazzeo, G Longhi, S Abbate, M Palomba… - Organic & …, 2017 - pubs.rsc.org
A novel approach to regioselectively substituted and stereoselectively α-trifluoromethylated tryptamines is reported based on the ene reaction of Boc-protected 3-methyleneindolines …
Number of citations: 8 pubs.rsc.org

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